4-Chloro-2-methyl-6-nitroquinazoline
Overview
Description
4-Chloro-2-methyl-6-nitroquinazoline is a useful research compound. Its molecular formula is C9H6ClN3O2 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Medicinal Applications
4-Chloro-2-methyl-6-nitroquinazoline serves as an important intermediate in chemical synthesis. For instance, it's used in the synthesis of substituted quinolines and heterocycloquinolines, with applications in medicinal chemistry. These derivatives display a range of biological properties, including antibacterial, antimalarial, and anticancer activities. Studies have shown the effectiveness of these compounds in inhibiting tumor necrosis factor-alpha (TNF-α) production and T cell proliferation, indicating potential use in treating autoimmune diseases and cancer (Khodair et al., 1999); (Tobe et al., 2003).
Solid-Phase Synthesis
In pharmaceutical research, solid-phase synthesis utilizing this compound as a scaffold has been explored. This approach facilitates the creation of novel compounds, like dihydropyrazinoquinazolinones, which might have unique biological activities (Zhang et al., 2008).
Antileishmanial Activities
Compounds derived from this compound have shown promising antileishmanial activities. Studies have synthesized arylamino-nitroquinazolines, which demonstrate significant in vitro activities against Leishmania major, suggesting potential as antileishmanial drugs (Saad et al., 2016).
Antimicrobial and Antiviral Properties
Further research indicates the use of this compound derivatives in developing agents with antimicrobial and antiviral properties. Compounds have been synthesized to test against Plasmodium falciparum for antimalarial activity, and some have shown inhibition of SARS-CoV-2, offering insights into potential treatments for various infectious diseases (Zapol’skii et al., 2022).
Material Science Applications
In material science, derivatives of this compound have been investigated as corrosion inhibitors, highlighting their potential in protecting metals in industrial settings (Rbaa et al., 2019).
Safety and Hazards
The safety data sheet for 4-Chloro-2-methyl-6-nitroquinazoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Many quinazoline derivatives, particularly 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (tkis) for the treatment of different cancers .
Mode of Action
If it acts similarly to other quinazoline derivatives, it may interact with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of proteins that are crucial for cell signaling in cancer cells .
Biochemical Pathways
If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may affect pathways related to cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may inhibit the growth and proliferation of cancer cells .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
4-chloro-2-methyl-6-nitroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWKWGOOHGUNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647977 | |
Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74151-22-7 | |
Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.